molecular formula C10H13Cl2NS B1471391 3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride CAS No. 1864073-82-4

3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride

Cat. No.: B1471391
CAS No.: 1864073-82-4
M. Wt: 250.19 g/mol
InChI Key: YYKSVVDZIGVWDS-UHFFFAOYSA-N
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Description

3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride (CAS 1864073-82-4) is a high-purity chemical building block designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound features a unique structure that combines an azetidine ring, a valuable four-membered nitrogen heterocycle, with a (4-chlorophenyl)thio moiety. The azetidine ring is a sought-after scaffold in pharmaceutical research due to its constrained geometry and role as a saturated heterocycle, often used to improve the physicochemical properties of drug candidates . The hydrochloride salt form enhances the compound's stability and solubility for experimental use. This reagent serves as a versatile intermediate for constructing more complex molecules. Researchers can leverage its structure to develop compounds that probe biological systems. Azetidine derivatives are recognized for their significant utility in pharmacological research and are found in compounds investigated for a range of biological activities . The structural motif of a sulfur-linked chlorophenyl group is a common feature in compounds designed to interact with various biological targets, making this reagent a valuable starting point for the synthesis of targeted libraries . The product is supplied with comprehensive analytical data to ensure identity and purity. It is intended for use by qualified researchers in laboratory settings only. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the associated Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfanylmethyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNS.ClH/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKSVVDZIGVWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CSC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group attached via a thioether linkage to an azetidine ring. Its molecular formula is C10H12ClNHS, and it possesses unique chemical properties that contribute to its biological activity.

The biological activity of 3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride is primarily attributed to its ability to interact with various biomolecules. The thioether group can undergo nucleophilic substitution reactions, which may lead to modifications in proteins and nucleic acids. This reactivity is crucial for its potential therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound show activity against specific bacterial strains.
  • Anticancer Properties : Investigations into its cytotoxic effects have shown promise in inhibiting cancer cell proliferation.

Case Study 1: Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of 3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride against various bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound exhibited cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were determined through MTT assays, revealing effective concentrations for inducing apoptosis in these cell lines.

Table 1: Comparative Biological Activity

CompoundAntimicrobial ActivityIC50 (µM)Notes
3-(((4-Chlorophenyl)thio)methyl)azetidineModerate15.0Effective against Gram-positive bacteria
Reference Compound AHigh5.0Standard antimicrobial agent
Reference Compound BLow30.0Less effective than target compound

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM) for 3-(((4-Chlorophenyl)thio)methyl)azetidineReference Compound C IC50 (µM)
MCF-712.510.0
A54918.015.0

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Reactivity with Biomolecules : The compound modifies amino acid residues in proteins, which may influence enzyme activity and cellular signaling pathways.
  • Cytotoxic Effects : The compound demonstrates significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer therapeutic.
  • Toxicological Profile : Toxicity studies reveal low acute toxicity levels in animal models, suggesting a favorable safety profile for further development.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have shown that azetidine derivatives, including 3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride, exhibit promising anticancer properties. For instance, derivatives containing similar thioether linkages have been evaluated for their ability to inhibit cancer cell proliferation. In one study, compounds with 1,3,4-oxadiazole moieties were synthesized and tested against various cancer cell lines, demonstrating significant inhibitory activity (IC50 values ranging from 1.18 to 2.56 µM) compared to standard treatments like staurosporine and ethidium bromide .

Anti-inflammatory Properties
Azetidine derivatives have also been investigated for their potential anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. The mechanism of action often involves modulation of inflammatory pathways, which could be beneficial in conditions like arthritis or asthma .

Synthetic Methodologies

Synthesis of Azetidine Derivatives
The synthesis of 3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride can be achieved through various methods, including the aza-Michael addition reaction. This process allows for the construction of C–N bonds in azetidine frameworks, which are crucial for developing new pharmaceutical agents. The synthetic routes often utilize readily available starting materials and can be optimized for yield and purity .

Table 1: Synthetic Routes for Azetidine Derivatives

MethodDescriptionYield (%)
Aza-Michael AdditionReaction with electrophiles to form azetidine rings60-75
Pd-Catalyzed Cross-CouplingCoupling of azetidine carboxylates with aryl halides50-70
Horner–Wadsworth–EmmonsFormation of substituted alkenes from aldehydes and phosphonate esters64

Biological Research Applications

Pharmacological Studies
In pharmacological contexts, azetidine derivatives are being explored as potential drugs due to their ability to interact with various biological targets. For example, compounds with a similar structure have shown promise in inhibiting telomerase activity in cancer cells, which is crucial for cancer cell immortality .

Case Study: Telomerase Inhibition
A study conducted by Zheng et al. synthesized novel azetidine derivatives and evaluated their telomerase inhibitory activity against gastric cancer cell lines (SGC-7901). The most potent compounds demonstrated IC50 values lower than the positive control, indicating strong potential as anticancer agents .

Comparison with Similar Compounds

Structural Analogs with Azetidine Cores

3-(4-Chlorophenyl)azetidine Hydrochloride
  • Molecular Formula : C₉H₁₁Cl₂N .
  • Key Differences : Lacks the thioether group, replaced by a direct phenyl-azetidine bond.
  • Implications : Reduced lipophilicity and sulfur-mediated interactions compared to the target compound.
3-(4-Chlorophenoxy)azetidine Hydrochloride
  • Molecular Formula: C₁₀H₁₃Cl₂NO₂ .
  • Key Differences: Phenoxy (-O-) group instead of thioether.
  • Implications : Oxygen’s higher electronegativity may reduce metabolic stability compared to sulfur, as thioethers are less prone to oxidative degradation .
3-((4-Fluorophenoxy)methyl)azetidine Hydrochloride
  • Molecular Formula: C₁₀H₁₂ClFNO .
  • Key Differences: Fluorine substituent and phenoxy linkage.

Analogs with Varying Ring Systems

3-(4-Chlorophenylsulfanyl)piperidine Hydrochloride
  • Molecular Formula : C₁₁H₁₄Cl₂NS .
  • Key Differences : Six-membered piperidine ring vs. four-membered azetidine.
  • Implications : Reduced ring strain in piperidine may improve synthetic accessibility but decrease binding affinity to strained enzyme pockets .
2-(((4-Chlorophenyl)thio)methyl)pyrrolidine Hydrochloride
  • Molecular Formula : C₁₁H₁₅Cl₂NS .
  • Key Differences : Five-membered pyrrolidine ring.

Pharmacologically Relevant Thioether-Containing Compounds

Cimetidine
  • Structure : Imidazole-thioether derivative.
  • Key Feature : Thioether group coordinates with cytochrome P-450 heme iron, inhibiting drug metabolism .
  • Comparison : The target compound’s thioether group may similarly interact with enzymes, though its azetidine core could modulate selectivity .
Etintidine Hydrochloride
  • Structure : Guanidine-thioether derivative.
  • Activity : H₂ receptor antagonist with 2.5× greater acid suppression than cimetidine .
  • Comparison : The azetidine-thioether scaffold in the target compound may offer improved metabolic stability over etintidine’s imidazole moiety .

Table 1: Key Properties of Azetidine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Ring Size
Target Compound C₁₀H₁₂Cl₂NS·HCl 275.65 (4-Chlorophenyl)thio 4
3-(4-Chlorophenyl)azetidine HCl C₉H₁₁Cl₂N 204.09 4-Chlorophenyl 4
3-(4-Chlorophenoxy)azetidine HCl C₁₀H₁₃Cl₂NO₂ 274.12 4-Chlorophenoxy 4
3-((4-Fluorophenoxy)methyl)azetidine HCl C₁₀H₁₂ClFNO 217.67 4-Fluorophenoxy 4

Preparation Methods

Azetidine Ring Formation and Functionalization

A common approach to preparing azetidine derivatives involves the reaction of amino precursors with epihalohydrins (e.g., epichlorohydrin or epibromohydrin) to form azetidinols, which can be further functionalized. For example, amino derivatives react with epichlorohydrin in an inert solvent to yield azetidin-3-ol intermediates, which serve as platforms for further substitution.

Introduction of the (4-Chlorophenyl)thio Group

The (4-chlorophenyl)thio substituent is typically introduced by nucleophilic substitution using 4-chlorophenylthiol or its derivatives. This can be achieved by reacting the azetidine intermediate bearing a suitable leaving group (e.g., halomethyl group) with 4-chlorophenylthiolate anion under controlled conditions.

  • For example, the substitution of a halomethyl azetidine intermediate with 4-chlorophenylthiol under basic conditions facilitates the formation of the thioether linkage.

Formation of the Hydrochloride Salt

The free base form of 3-(((4-Chlorophenyl)thio)methyl)azetidine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol. This step is typically conducted at low temperature (0°C) followed by reflux to ensure complete salt formation and crystallization.

Reaction Conditions and Purification

Step Conditions Solvent(s) Temperature Time Yield (%) Notes
Azetidine ring formation Amino derivative + epichlorohydrin Inert solvent (e.g., dichloromethane) Ambient to 60°C 12 hours ~60-70 Inert atmosphere preferred; formation of azetidinols
Thioether substitution Halomethyl azetidine + 4-chlorophenylthiol + base Polar aprotic solvent (e.g., DMF) Room temperature to 60°C 6-12 hours Variable Base such as NaH or K2CO3 used to generate thiolate
Hydrochloride salt formation Free base + HCl gas or HCl solution Ethanol or methanol 0°C then reflux 10 min gas bubbling + 12 hours reflux 62-89 Crystallization from ether or MTBE to purify salt

Representative Experimental Findings

  • In one process, the azetidine intermediate was reacted with 4-chlorophenylthiol in the presence of a base, yielding the thioether product as a colorless oil or solid after solvent removal and purification.
  • The hydrochloride salt was obtained by bubbling hydrogen chloride gas through a stirred ethanolic suspension of the free base at 0°C, followed by reflux for 12 hours. The solid was collected by filtration and washed with methyl tert-butyl ether to yield a pure crystalline hydrochloride salt with yields ranging from 62% to 89% depending on the specific derivative and conditions.
  • Purification steps often involved washing the organic phase with water, drying over anhydrous salts (e.g., Na2SO4 or MgSO4), and crystallization from suitable solvents to enhance purity.

Notes on Variations and Optimization

  • Reaction times and temperatures can be optimized to maximize yield and purity.
  • The choice of solvent affects the reaction kinetics and product isolation; polar aprotic solvents favor nucleophilic substitution.
  • Use of protective groups on the azetidine nitrogen may be necessary depending on the substitution pattern to avoid side reactions.
  • The hydrochloride salt form improves compound stability and facilitates handling and storage.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Typical Conditions Outcome
Azetidine ring synthesis Amino precursor + epichlorohydrin Inert solvent, 55-60°C, 12 h Azetidin-3-ol intermediate
Thioether formation Azetidine intermediate + 4-chlorophenylthiol + base DMF or similar, RT to 60°C, 6-12 h 3-(((4-Chlorophenyl)thio)methyl)azetidine (free base)
Hydrochloride salt formation Free base + HCl gas/solution Ethanol, 0°C bubbling + reflux 12 h 3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride (crystalline salt)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride, and how can intermediates be optimized for yield?

  • Methodology : The synthesis typically involves thioether formation between 4-chlorothiophenol and an azetidine derivative. Key steps include chlorination (e.g., using Cl₂ or PCl₅ for sulfur activation) and azetidine ring stabilization via HCl salt formation. Optimization strategies include adjusting reaction temperature (50–80°C), solvent polarity (e.g., DCM or THF), and catalyst choice (e.g., triethylamine for deprotonation) .
  • Characterization : Confirm intermediate purity via HPLC (≥98%) and structural validation using ¹H/¹³C NMR (e.g., δ 3.5–4.0 ppm for azetidine protons) .

Q. How should researchers handle and store this compound to ensure stability and safety during experiments?

  • Protocols : Store desiccated at –20°C in amber vials to prevent photodegradation. Use inert atmospheres (N₂/Ar) for moisture-sensitive reactions. Dispose of waste via certified biohazard contractors due to potential environmental toxicity .
  • Safety : Wear PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact. LC-MS monitoring is recommended to detect decomposition byproducts .

Advanced Research Questions

Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?

  • Approach : Use quantum mechanical calculations (DFT, e.g., B3LYP/6-31G*) to model sulfur-centered nucleophilic attack or azetidine ring strain. Pair with cheminformatics tools (e.g., Gaussian, ORCA) to simulate transition states and optimize reaction pathways. Experimental validation via kinetic studies (e.g., Arrhenius plots) can resolve discrepancies between theoretical and observed reactivity .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

  • Analysis : Conduct dose-response assays (IC₅₀/EC₅₀) across multiple cell lines (e.g., HEK293 for GPCRs, HepG2 for metabolic enzymes). Use statistical tools (ANOVA, p < 0.05) to assess variability. Cross-reference with structural analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine HCl) to identify substituent effects on bioactivity .

Q. What strategies improve the scalability of this compound for preclinical studies while maintaining purity?

  • Process Design : Implement continuous flow chemistry for thioether coupling steps, enhancing reproducibility. Optimize crystallization conditions (e.g., anti-solvent addition with EtOAc) to achieve >99% purity. Monitor scalability via PAT (Process Analytical Technology) tools like inline FTIR .

Data Management and Experimental Design

Q. How can chemical software enhance experimental design for derivatives of this compound?

  • Tools : Utilize platforms like Schrödinger Suite for virtual screening of azetidine derivatives against target proteins (e.g., kinases). Simulate ADMET profiles to prioritize candidates with low hepatotoxicity. Integrate robotic synthesis platforms (e.g., Chemspeed) for high-throughput experimentation .

Q. What methodologies validate the compound’s interaction with biological targets (e.g., receptors, enzymes)?

  • Techniques : Use SPR (Surface Plasmon Resonance) for real-time binding kinetics (ka/kd) and ITC (Isothermal Titration Calorimetry) for thermodynamic profiling (ΔG, ΔH). Correlate with in silico docking results (AutoDock Vina) to map binding poses .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride
Reactant of Route 2
3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride

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